molecular formula C7H3BrClF3O3S B2894556 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 883146-06-3

3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2894556
CAS No.: 883146-06-3
M. Wt: 339.51
InChI Key: VYGXKXBCLAWISQ-UHFFFAOYSA-N
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Description

3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S. It is known for its unique chemical properties and is used in various scientific research and industrial applications. The compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-trifluoromethoxy-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Mechanism of Action

The mechanism of action of 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Biological Activity

3-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 883146-06-3, is characterized by a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features:

  • A bromine substituent at the 3-position.
  • A trifluoromethoxy group at the 4-position.
  • A sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.

The presence of electron-withdrawing groups like trifluoromethoxy enhances the electrophilicity of the sulfonyl chloride, making it a potent electrophile in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins involved in signaling pathways. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity.

Inhibition Studies

Research indicates that compounds containing sulfonyl chloride groups exhibit significant inhibitory effects on various enzymes. For instance, studies on arylsulfonamides demonstrate that modifications to the aryl ring can lead to varying degrees of antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance or diminish biological activity.

CompoundIC50 (nM)Target
This compoundTBDVarious enzymes
TASIN-13.2Colon cancer cells
Other analogs<5DLD-1 colon cancer cells

Case Studies

  • Colon Cancer Cell Lines : In a study evaluating TASIN analogs, it was found that modifications similar to those in this compound resulted in significant inhibition of tumor growth in DLD-1 colon cancer cell lines. The presence of halogen and trifluoromethoxy groups was crucial for enhancing potency, with some compounds exhibiting IC50 values as low as 30 pM .
  • Dopamine Receptor Interactions : Although primarily focused on different scaffolds, research into dopamine receptor agonists has shown that similar structural motifs can yield compounds with high selectivity and potency for specific receptors. The incorporation of trifluoromethoxy groups often improves binding affinity and selectivity, suggesting potential applications in neuropharmacology .

Toxicological Profile

The compound is associated with several safety concerns:

  • Skin Corrosion : Classified as causing severe skin burns.
  • Eye Damage : Can cause serious eye damage upon contact.
  • Respiratory Irritation : Inhalation may lead to respiratory issues .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXKXBCLAWISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g of 1-bromo-2-(trifluoro-methoxy)benzene (8.3 mmol) were dissolved in 30 ml of dichloromethane. At 0-5° C., 1.06 g of chlorosulfonic acid (9.13 mmol), dissolved in 3 ml of dichloromethane, were added dropwise. The reaction mixture was stirred for 30 min at room temperature. Additional 5.5 equivalents of chlorosulfonic in dichloromethane were added to drive the reaction to completion. Standard work-up was followed and silica gel chromatography with n-heptane-dichloromethane (6:4) as eluent gave 2.19 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
n-heptane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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